3-chloro-N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide
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Overview
Description
3-chloro-N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 3,4-dimethylphenylamine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonation: The amine group reacts with 4-fluorobenzenesulfonyl chloride to form the sulfonamide.
Chlorination: Finally, the compound is chlorinated to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-chloro-N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: As a potential antimicrobial agent due to its sulfonamide moiety.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of new materials with specific properties.
Biological Studies: To study the interactions of sulfonamides with biological targets.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in microorganisms, which is essential for their growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3,4-dimethylphenyl)propanamide
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 3-chloro-N-(3,4-dimethylphenyl)benzamide
Uniqueness
3-chloro-N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide is unique due to the presence of both chloro and fluoro groups, which can enhance its reactivity and potential applications. The combination of these functional groups with the sulfonamide moiety makes it a versatile compound for various chemical and biological studies.
Properties
IUPAC Name |
3-chloro-N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO2S/c1-9-3-4-11(7-10(9)2)17-20(18,19)12-5-6-14(16)13(15)8-12/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXOIYOFWLAKKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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